Lipophilicity (XLogP3) of the 3,5-Dimethyl Derivative Is 0.74 Log Units Higher Than the Unsubstituted Analog, Enhancing Predicted Membrane Permeability
The target compound exhibits a computed XLogP3 of 0.4, whereas the unsubstituted analog 3-(1H-1,2,4-triazol-1-yl)propan-1-ol (CAS 84497-70-1) has a reported LogP of −0.34 [1]. This 0.74 log-unit increase is attributable to the two methyl groups at positions 3 and 5 of the triazole ring. In QSAR models of triazole antifungal alcohols, antifungal activity correlates linearly with logP, meaning this lipophilicity shift is expected to translate into measurably different biological potency in derived compounds [2].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 3-(1H-1,2,4-triazol-1-yl)propan-1-ol (CAS 84497-70-1), LogP = −0.34 |
| Quantified Difference | ΔLogP = +0.74 log units |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA) and Boc Sciences (LogP) |
Why This Matters
Higher lipophilicity improves passive membrane diffusion, which is critical for intracellular target engagement in cell-based assays and influences the drug-likeness of derived leads.
- [1] PubChem Compound Summary CID 46318241: 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol. XLogP3-AA 0.4. View Source
- [2] Nowaczyk, A. et al. (2010). QSAR studies of a number of triazole antifungal alcohols. Bi-parametric models reveal that antifungal activity relates linearly to log P and P. View Source
